Validated Key Intermediate in Potent, Orally Bioavailable MCHR1 Antagonist 10a
The imidazo[1,2-a]pyridine core, exemplified by 2,3-dimethylimidazo[1,2-a]pyridine derivatives, was selected from a screen of novel bicyclic motifs for its high intrinsic binding affinity to MCHR1. Compound 10a (4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one) was identified as a potent, orally bioavailable MCHR1 antagonist with low hERG inhibition and sufficient brain penetration to exert antiobesity effects in diet-induced obese rats [1]. In contrast, alternative bicyclic motifs screened did not achieve the same combination of potency and safety profile.
| Evidence Dimension | MCHR1 Antagonist Potency and in vivo Efficacy |
|---|---|
| Target Compound Data | Compound 10a: IC50 (binding) = 0.43 nM, functional antagonism (cAMP) IC50 = 0.27 nM, oral bioavailability (rat) F = 47%, brain-to-plasma ratio = 0.8, significant reduction in food intake and body weight gain in DIO rats at 10 mg/kg po. |
| Comparator Or Baseline | Alternative bicyclic motifs (e.g., benzimidazole, indole) screened lacked sufficient intrinsic binding affinity or produced suboptimal pharmacokinetic profiles. |
| Quantified Difference | >100-fold improvement in binding affinity compared to non-imidazopyridine motifs; F = 47% vs. <10% for many alternatives. |
| Conditions | Radioligand binding assay using human MCHR1; cAMP inhibition assay in CHO cells; pharmacokinetic studies in male SD rats; 28-day DIO rat model. |
Why This Matters
This evidence validates the imidazo[1,2-a]pyridine scaffold, and specifically the 6-amino derivative, as a critical intermediate for developing CNS-penetrant MCHR1 antagonists with favorable drug-like properties.
- [1] Igawa H, Takahashi M, Kakegawa K, et al. Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. Journal of Medicinal Chemistry. 2016;59(3):1116-1139. doi:10.1021/acs.jmedchem.5b01704 View Source
